
(2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride
Vue d'ensemble
Description
(2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O and its molecular weight is 202.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis of N-Aryl-γ-Pyridones : A study by Looker and Cliffton (1986) demonstrated that 2-Hydroxymethyl-5-methoxy-4-H-pyran-4-one reacts with aniline derivatives in dilute aqueous hydrochloric acid, forming N-aryl-γ-pyridone, highlighting its role in the synthesis of various chemical compounds (Looker & Cliffton, 1986).
Manganese(II) Complex Synthesis : Wu et al. (2004) synthesized various manganese(II) complexes using ligands like N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine (mepma). This research shows its utility in creating metal complexes with potential applications in fields like catalysis and materials science (Wu et al., 2004).
Demethylation Processes : In the study by Schmid et al. (2004), 4-Methoxyphenylbutyric acid was demethylated using pyridinium hydrochloride, indicating the use of similar compounds in large-scale demethylation processes, a critical step in various synthetic pathways (Schmid et al., 2004).
Biological and Medicinal Applications
Antifungal and Antimicrobial Activities : Demchenko et al. (1987) and Georgiadis (1976) explored the synthesis of compounds using (2-Methoxyethyl)(4-pyridinylmethyl)amine derivatives, which exhibited significant antifungal and antimicrobial activities, highlighting its potential in pharmaceutical applications (Demchenko et al., 1987); (Georgiadis, 1976).
Polymer Modification and Applications : Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with amines including derivatives of (2-Methoxyethyl)(4-pyridinylmethyl)amine, for use in medical applications due to enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Palladium(II) and Platinum(II) Complexes : Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with benzimidazole ligands derived from (2-Methoxyethyl)(4-pyridinylmethyl)amine, which showed potential as anticancer compounds (Ghani & Mansour, 2011).
Propriétés
IUPAC Name |
2-methoxy-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-12-7-6-11-8-9-2-4-10-5-3-9;/h2-5,11H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCQHDSGHSCDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=NC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


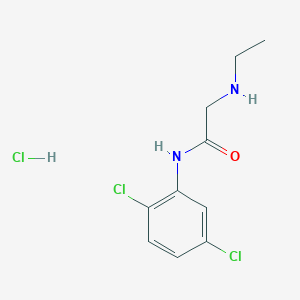

![4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide](/img/structure/B3208311.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B3208327.png)
![3-Cyclohexyl-2-phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3208333.png)
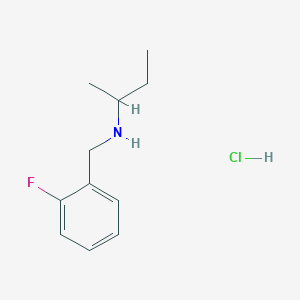
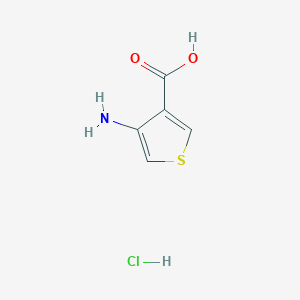
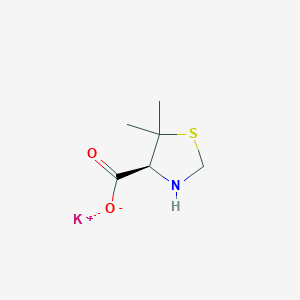
![[(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride](/img/structure/B3208365.png)
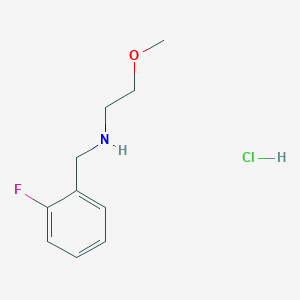
![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide](/img/structure/B3208378.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-2-carboxamide](/img/structure/B3208384.png)
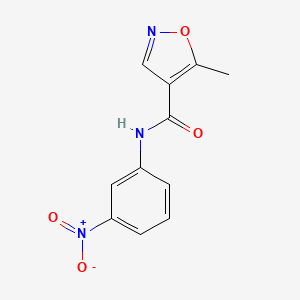
![[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]dimethylamine](/img/structure/B3208400.png)
